molecular formula C14H8IN3O4 B12911690 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid CAS No. 143335-21-1

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B12911690
CAS No.: 143335-21-1
M. Wt: 409.13 g/mol
InChI Key: NYSXCTHFRFDPPM-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an iodophenyl group, a nitro group, and a carboxylic acid group attached to the indazole ring

Preparation Methods

The synthesis of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Iodination: The addition of an iodine atom to the phenyl ring.

These reactions are carried out under specific conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The iodine atom can be replaced by other functional groups through substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom and carboxylic acid group also play roles in its reactivity and binding to targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:

    1-(4-Bromophenyl)-6-nitro-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)-6-nitro-1H-indazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

143335-21-1

Molecular Formula

C14H8IN3O4

Molecular Weight

409.13 g/mol

IUPAC Name

1-(4-iodophenyl)-6-nitroindazole-3-carboxylic acid

InChI

InChI=1S/C14H8IN3O4/c15-8-1-3-9(4-2-8)17-12-7-10(18(21)22)5-6-11(12)13(16-17)14(19)20/h1-7H,(H,19,20)

InChI Key

NYSXCTHFRFDPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O)I

Origin of Product

United States

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